(3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL
Description
(3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL (CAS: 774234-73-0) is a chiral tetrahydrofuran derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 3S position and a secondary hydroxyl group at the 2-position. Its molecular formula is C₁₀H₂₂O₃Si, with a molecular weight of 218.09 g/mol (calculated). The TBS group serves as a robust protecting moiety for alcohols, offering stability under acidic and basic conditions while being cleavable via fluoride ions (e.g., TBAF) . This compound is widely utilized in stereoselective organic synthesis, particularly in carbohydrate and natural product chemistry, where selective protection of hydroxyl groups is critical .
Properties
IUPAC Name |
(3S)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8-9,11H,6-7H2,1-5H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBNEVOLLUEEN-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CCOC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
R-OH+TBDMSCl→R-O-TBDMS+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
Chemistry: In organic chemistry, (3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL is used as a protecting group for hydroxyl functionalities. This allows for selective reactions to occur at other sites of the molecule without interference from the hydroxyl group.
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules, including pharmaceuticals and natural products. Its stability and reactivity make it a valuable intermediate in the development of drugs and other therapeutic agents.
Industry: In industrial applications, this compound is used in the production of fine chemicals and advanced materials. Its role as an intermediate in various chemical processes makes it an important component in the manufacturing of high-value products.
Mechanism of Action
The mechanism of action for (3S)-3-((Tert-butyldimethylsilyl)oxy)tetrahydrofuran-2-OL primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing for selective transformations at other sites of the molecule. The removal of the TBDMS group can be achieved under mild conditions, making it a versatile tool in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Differences
Core Backbone: The main compound has a tetrahydrofuran ring, conferring rigidity and influencing stereoelectronic properties. In contrast, (2S,4S)-5-((TBS)oxy)-2,4-dimethylpentan-1-ol features a linear pentanol backbone with methyl branches, enhancing steric hindrance and altering solubility . The nucleoside analogue (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(purin-9-yl)tetrahydrofuran-3,4-diol includes a purine base, making it highly polar and suitable for biochemical applications .
Protecting Groups: TBS ethers (main compound and pentanol derivative) are stable under acidic/basic conditions but cleaved by fluoride. The Boc group in (3S)-3-((Boc)amino)-4-methylhexanoic acid is acid-labile, ideal for temporary amine protection in peptide synthesis .
Reactivity: The main compound’s secondary alcohol is less reactive than the primary alcohol in the pentanol derivative, impacting reaction kinetics . The nucleoside analogue’s free hydroxyl groups necessitate selective protection during synthesis to avoid undesired side reactions .
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